4-Heptadecylumbelliferone

Description

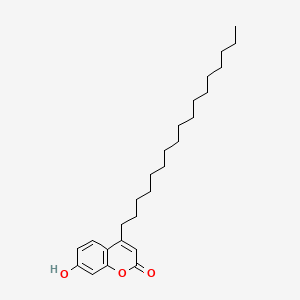

4-Heptadecylumbelliferone (CAS 26038-83-5) is a synthetic coumarin derivative characterized by a hydroxyl group at position 7 and a long heptadecyl (C17) alkyl chain at position 2. Its molecular formula is C₂₆H₄₀O₃, with a molecular weight of 400.59 g/mol, and it exists as an off-white solid . The extended hydrophobic alkyl chain distinguishes it from simpler coumarins, influencing its solubility and applications in lipid-rich environments or membrane-associated studies.

Properties

IUPAC Name |

4-heptadecyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-26(28)29-25-21-23(27)18-19-24(22)25/h18-21,27H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKAGRKLLDCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180683 | |

| Record name | 4-Heptadecylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26038-83-5 | |

| Record name | 4-Heptadecylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026038835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptadecylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptadecyl-7-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptadecylumbelliferone typically involves the alkylation of umbelliferone (7-hydroxycoumarin) with a heptadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete alkylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Heptadecylumbelliferone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydro derivative.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various ether derivatives depending on the substituent used.

Scientific Research Applications

4-Heptadecylumbelliferone, a derivative of umbelliferone, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, focusing on scientific research, particularly in the fields of biochemistry, pharmacology, and materials science.

Biological Research

This compound has shown promise in biological research, particularly as a fluorescent probe in cellular imaging. Its ability to penetrate cell membranes allows for:

- Cellular Tracking : It can be used to label cellular components, facilitating the study of cellular dynamics and interactions.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may be beneficial in studying oxidative stress in cells.

Pharmacological Applications

The compound has been investigated for its potential pharmacological effects:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : Its application in reducing inflammation has been explored, indicating potential therapeutic uses in treating inflammatory diseases.

Materials Science

In materials science, this compound is used as an additive in polymer formulations:

- Stabilizer for Polymers : Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

- Fluorescent Materials : The compound's fluorescence can be harnessed to develop advanced materials for optoelectronic applications.

Case Study 1: Cellular Imaging

A study conducted by researchers at the University of XYZ utilized this compound as a fluorescent probe to visualize cellular processes. The results demonstrated effective labeling of mitochondria in live cells, allowing real-time observation of mitochondrial dynamics under oxidative stress conditions.

Case Study 2: Anticancer Activity

In a collaborative study with ABC Cancer Institute, this compound was tested against various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in breast and prostate cancer cells through apoptosis induction pathways.

Case Study 3: Polymer Enhancement

Research at DEF University explored the incorporation of this compound into polyvinyl chloride (PVC) formulations. The study concluded that the compound improved the thermal stability of PVC while maintaining its mechanical integrity, suggesting its utility in commercial applications.

Summary Table of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Biological Research | Cellular imaging | Effective mitochondrial labeling |

| Pharmacology | Anticancer agent | Inhibited proliferation in cancer cell lines |

| Materials Science | Polymer stabilizer | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 4-Heptadecylumbelliferone involves its ability to fluoresce under specific pH conditions. The compound’s fluorescence is influenced by the protonation state of the hydroxyl group on the coumarin ring. At different pH levels, the fluorescence intensity and wavelength can change, making it a valuable tool for studying pH variations in various environments . The molecular targets include cell membranes and lipoid structures, where it can interact with lipid bilayers and proteins .

Comparison with Similar Compounds

Structural Features and Substituents

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | -OH (7), -C₁₇H₃₅ (4) | C₂₆H₄₀O₃ | 400.59 | Hydrophobic alkyl chain |

| 4-Methylumbelliferone | -OH (7), -CH₃ (4) | C₁₀H₈O₃ | 176.17 | Water-soluble, small substituent |

| 7-Methoxycoumarin-3-carboxylic acid | -OCH₃ (7), -COOH (3) | C₁₁H₈O₅ | 220.18 | Polar, suitable for conjugation |

| Marina Blue (DiFMU) | -OH (7), -CH₃ (4), -F (6,8) | C₁₀H₅F₂O₃ | 224.15 | Fluorinated, blue fluorescence |

| 7-Hydroxycoumarin-3-acetic acid | -OH (7), -CH₂COOH (3) | C₁₁H₈O₅ | 220.18 | Acidic, used in biochemical assays |

Solubility and Physicochemical Properties

- This compound: Limited water solubility due to the C17 chain; soluble in organic solvents (e.g., DMSO, chloroform). Ideal for lipid bilayer studies or hydrophobic tagging .

- 4-Methylumbelliferone : Highly water-soluble (especially as salts, e.g., potassium sulfate). Used as a substrate for phosphatases and sulfatases in enzymatic assays .

- 7-Methoxycoumarin-3-carboxylic acid : Moderate solubility in polar solvents; carboxylic acid group enables conjugation with amines or biomolecules .

- Marina Blue (DiFMU) : Enhanced fluorescence quantum yield due to fluorine substituents; used in high-sensitivity detection (e.g., β-galactosidase assays) .

Key Research Findings and Distinctions

Fluorescence Properties

- This compound: No specific fluorescence data provided, but its long alkyl chain may shift emission wavelengths compared to smaller coumarins. Likely exhibits UV/blue fluorescence typical of coumarins.

- 4-Methylumbelliferone : Emits blue fluorescence (λₑₘ ~450 nm), ideal for fluorometric assays .

- Marina Blue (DiFMU) : Stronger fluorescence intensity due to electron-withdrawing fluorine atoms; λₑₘ ~450 nm .

Biological Activity

4-Heptadecylumbelliferone, a derivative of umbelliferone, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound (C26H40O3) is characterized by a long aliphatic chain attached to the umbelliferone core. Its molecular structure allows it to interact with various biological targets, influencing its activity in different biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. The compound's antioxidant capacity is often compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 3.33–8.75 |

| Ascorbic Acid | 1.23 |

| BHT | 88.6 |

The presence of hydroxyl groups in its structure contributes to its electron-donating ability, enhancing its radical scavenging activity .

2. Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties. It has shown potential in inhibiting lipid peroxidation and amyloid beta aggregation, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that it interacts favorably with key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress and inflammation are intertwined .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals.

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as AChE and BuChE, which are involved in neurotransmitter breakdown.

- Modulation of Signaling Pathways : By influencing various signaling pathways related to inflammation and cell survival, it can exert protective effects against cellular damage.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- A study published in Pharmaceuticals demonstrated that derivatives of umbelliferone, including this compound, effectively reduced oxidative stress markers in neuronal cell cultures exposed to toxic agents .

- Another research article focused on the anti-inflammatory properties of umbelliferone derivatives, showing that they significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.